molecular formula C13H11ClN4S2 B2746477 5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 338760-74-0

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B2746477
CAS RN: 338760-74-0
M. Wt: 322.83
InChI Key: GAVRWJHZBWTYKE-UHFFFAOYSA-N
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Description

The compound “5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol” is a heterocyclic compound. Heterocyclic compounds are cyclic compounds with at least two different elements as atoms of ring members . In the five-membered aromatic azole chain, triazole compounds containing two carbon and three nitrogen atoms are readily capable of binding in the biological system with a variety of enzymes and receptors and thus show versatile biological activities .


Synthesis Analysis

The synthesis of similar compounds involves multiple steps. For instance, starting from 4-chlorobenzoic acid, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps . Esterification of 4-chlorobenzoic acid with methanol and subsequent hydrazination, salt formation, and cyclization afforded 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . Conversion of this intermediate into sulfonyl chloride, followed by nucleophilic attack of the amines gave the title sulfonamides .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, geometry optimization was performed using Steepest Descent with Gasteiger–Marsili charges and a Tripos force field .


Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For instance, 4-Chlorothiophenol undergoes oxidative coupling catalyzed by iron (III)-tetra phenyl prophyrin to form disulfides .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, 4-Chlorothiophenol has a boiling point of 205-207 °C and a melting point of 49-51 °C. It is soluble in methanol .

Scientific Research Applications

Antiviral Activity

The synthesis of this compound has been explored for its potential antiviral properties. Specifically, compounds derived from it have demonstrated anti-tobacco mosaic virus (TMV) activity . Researchers are keen on understanding its mechanism of action and evaluating its efficacy against other viral strains.

Antifungal Properties

Sulfonamide derivatives, including those containing the 1,3,4-thiadiazole moiety, have been investigated for their antifungal activity . While specific studies on this compound are limited, its structural features suggest potential antifungal applications.

Herbicidal Activity

Certain sulfonamide derivatives have shown promise as herbicides for agricultural applications . Although direct evidence for this compound’s herbicidal effects is scarce, its chemical structure warrants further investigation in weed control.

Anticonvulsant Potential

1,3,4-Thiadiazoles, a class of compounds related to our target molecule, have been studied for their anticonvulsant properties . While not directly tested, exploring the anticonvulsant effects of this compound could be worthwhile.

Cytotoxicity and Antitumor Activity

Thiazole derivatives have been associated with cytotoxic and antitumor effects . Investigating whether this compound exhibits similar properties could contribute to cancer research.

Anti-Inflammatory and Analgesic Effects

Although not directly studied, the structural features of this compound suggest it might possess anti-inflammatory and analgesic properties . Further research could validate its potential in pain management.

Mechanism of Action

The mechanism of action of similar compounds is not well defined, and its effects are measured mainly by subjective responses .

Safety and Hazards

Safety and hazards of similar compounds have been studied. For instance, 4-Chlorothiophenol is handled in accordance with good industrial hygiene and safety practice. It is recommended to wash hands before breaks and at the end of the workday .

properties

IUPAC Name

3-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClN4S2/c1-2-18-11(16-17-13(18)19)10-7-20-12(15-10)8-3-5-9(14)6-4-8/h3-7H,2H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAVRWJHZBWTYKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2=CSC(=N2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClN4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 3
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 4
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 5
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol
Reactant of Route 6
5-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol

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